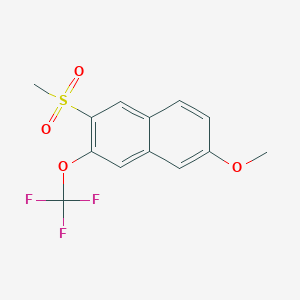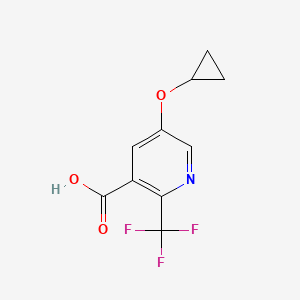![molecular formula C17H19N3O4S B14804570 4-methyl-2-{(E)-[4-(morpholin-4-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14804570.png)
4-methyl-2-{(E)-[4-(morpholin-4-ylsulfonyl)phenyl]diazenyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenol group, a morpholinylsulfonyl group, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol typically involves a multi-step process. One common method includes the diazotization of 4-methyl-2-aminophenol followed by coupling with 4-(4-morpholinylsulfonyl)benzenediazonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the diazotization reaction, and the coupling reaction. Industrial processes are optimized for yield, purity, and cost-effectiveness, often involving the use of automated systems and advanced analytical techniques for quality control.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in redox reactions, while the diazenyl linkage can undergo reduction to release active amine species. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol can be compared with other similar compounds, such as:
4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}aniline: Similar structure but with an aniline group instead of a phenol group.
4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}benzoic acid: Contains a carboxylic acid group instead of a phenol group.
4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}benzene: Lacks the hydroxyl group present in the phenol derivative.
The uniqueness of 4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-methyl-2-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C17H19N3O4S/c1-13-2-7-17(21)16(12-13)19-18-14-3-5-15(6-4-14)25(22,23)20-8-10-24-11-9-20/h2-7,12,21H,8-11H2,1H3 |
InChI Key |
DIUMKGCYLLEYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14804495.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14804500.png)
![Tert-butyl 3-{[(3-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B14804503.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14804509.png)
![tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B14804518.png)
![[(2R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutan-2-yl]boronic acid](/img/structure/B14804522.png)



![3-[2-[(7aR)-1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B14804564.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate](/img/structure/B14804580.png)
![5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B14804585.png)
![4-{2-[(4-chlorophenyl)sulfonyl]hydrazinyl}-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B14804593.png)
